molecular formula C8H15Cl2N3OS B1373656 [(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride CAS No. 1023811-09-7

[(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride

Cat. No.: B1373656
CAS No.: 1023811-09-7
M. Wt: 272.19 g/mol
InChI Key: CBHLSKSCHDWBOK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride typically involves the reaction of morpholine with thiazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

[(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazole derivatives .

Scientific Research Applications

[(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of [(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride is unique due to its combined morpholine and thiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

(2-morpholin-4-yl-1,3-thiazol-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS.2ClH/c9-5-7-6-13-8(10-7)11-1-3-12-4-2-11;;/h6H,1-5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHLSKSCHDWBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677603
Record name 1-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023811-09-7
Record name 1-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride
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[(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride
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[(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride
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[(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride
Reactant of Route 5
[(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride
Reactant of Route 6
[(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride

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